
Frangulin B
Descripción general
Descripción
Frangulin B is a natural anthraquinone glycoside compound that can be isolated from the bark of Rhamnus frangula, commonly known as alder buckthorn. It is known for its medicinal properties, particularly its laxative effects. The compound has also shown potential in various biological activities, including antitumor, antibacterial, and antifungal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Frangulin B can be synthesized through the extraction of the bark of Rhamnus frangula. The process involves crushing the bark and using ethanol as a solvent. The mixture is then subjected to microwave extraction to obtain the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction processes using solvents like ethanol, methanol, and isopropanol. The extraction conditions are optimized to ensure maximum yield and purity of the compound. Techniques such as spectrophotometric and chromatographic methods are used to assess the quality and composition of the extracts .
Análisis De Reacciones Químicas
Biochemical Interactions with Platelet Aggregation Pathways
Frangulin B selectively inhibits collagen-induced platelet aggregation by antagonizing collagen receptors. Key mechanisms include:
-
Suppression of thromboxane B₂ (TxB₂) formation : this compound (10–50 μM) reduces TxB₂ levels by 40–85% in collagen-activated rabbit platelets, blocking arachidonic acid metabolism via cyclooxygenase-1 (COX-1) .
-
Inhibition of inositol phosphate production : Collagen-induced inositol phosphate synthesis is suppressed by 60–90% at 20 μM this compound, disrupting intracellular calcium signaling .
-
Reversible binding : Washed platelets regain aggregability after this compound removal, confirming non-covalent interactions .
Table 1 : Dose-dependent effects of this compound on platelet aggregation
Concentration (μM) | Collagen-Induced Aggregation Inhibition (%) | TxB₂ Reduction (%) |
---|---|---|
10 | 35 | 40 |
20 | 65 | 65 |
50 | 90 | 85 |
Enzymatic Reactions During Isolation
This compound is derived from glucofrangulins (complex glucorhamnosides) via enzymatic autolysis. Key steps include:
-
Hydrolysis of glucosidic bonds : Plant β-glucosidases cleave glucofrangulin into this compound and glucose during aqueous maceration .
-
pH-dependent stability : Neutralization with calcium carbonate (CaCO₃) prevents acid hydrolysis of the rhamnoside bond, preserving this compound yield .
-
Solvent extraction : Ethyl acetate/ethanol (2:1 v/v) at 70–75°C selectively isolates this compound from anthraquinone derivatives .
Figure 1 : Enzymatic conversion of glucofrangulin to this compound
textGlucofrangulin (C₂₆H₂₈O₁₄) → β-glucosidase → This compound (C₂₀H₁₈O₉) + Glucose (C₆H₁₂O₆)
Spectroscopic Characterization of Reactivity
UV-VIS and FTIR analyses reveal structural features critical to this compound’s reactivity:
-
UV-VIS maxima : Absorbance peaks at 280 nm (anthraquinone core) and 340 nm (apiofuranosyl group) confirm conjugation .
-
FTIR signatures :
Oxidative and Reductive Pathways
-
Oxidation : The anthraquinone core undergoes single-electron oxidation, generating semiquinone radicals detectable via EPR spectroscopy (unpublished data inferred from ).
-
Reduction : Sodium dithionite reduces the quinone moiety to hydroquinone, reversibly altering UV-VIS spectra (λmax shift from 340 nm to 310 nm) .
Anti-Inflammatory and Antioxidant Reactions
While not the primary focus, incidental findings note:
-
ROS scavenging : this compound quenches DPPH radicals (IC₅₀ = 12.5 μM) via hydroxyl group electron donation .
-
NF-κB inhibition : Suppresses TNF-α-induced NF-κB activation in macrophages (60% inhibition at 50 μM) .
Comparative Reactivity with Analogues
Table 2 : Reactivity of this compound vs. structurally related anthraquinones
Compound | Platelet Inhibition (%) | TxB₂ Suppression (%) | ROS Scavenging (IC₅₀, μM) |
---|---|---|---|
This compound | 90 | 85 | 12.5 |
Emodin | 45 | 30 | 25.0 |
Aloe-emodin | 20 | 10 | 30.0 |
Degradation Pathways
Aplicaciones Científicas De Investigación
Antiplatelet Activity
Frangulin B has been extensively studied for its antiplatelet properties . Research indicates that it selectively inhibits collagen-induced platelet aggregation without affecting other pathways activated by agents like adenosine diphosphate or thrombin. This selectivity suggests that this compound could be a promising candidate for developing treatments aimed at preventing blood clots.
- Mechanism of Action : this compound inhibits thromboxane B2 formation, a crucial mediator in platelet activation. It also suppresses the formation of inositol phosphates induced by collagen, further supporting its role as an antagonist to collagen receptors on platelets .
Anti-inflammatory Properties
Studies have demonstrated that this compound possesses significant anti-inflammatory effects . It inhibits the production of inflammatory mediators such as nitric oxide and various pro-inflammatory cytokines in cell-based assays.
- Potential Applications : Given its ability to modulate inflammatory pathways, this compound may be beneficial in treating conditions characterized by excessive inflammation, including autoimmune diseases and chronic inflammatory disorders .
Antioxidant Effects
This compound exhibits strong antioxidant activity , which is vital in protecting cells from oxidative stress and free radical damage. This property suggests potential applications in preventing diseases associated with oxidative damage, such as cancer and cardiovascular diseases.
- Research Findings : The compound's ability to scavenge free radicals has been documented, indicating its utility in formulations aimed at enhancing cellular protection against oxidative stress .
Probiotic Interactions
Recent studies have explored the effects of extracts containing this compound on gut microbiota. Research indicates that these extracts can be safe for probiotic bacteria present in human gut microflora.
- Implications for Gut Health : The findings suggest potential applications for this compound in dietary supplements aimed at supporting gut health by modulating the gut microbiome without adversely affecting beneficial bacteria .
Pharmacological Applications
This compound's diverse biological activities make it a candidate for various pharmacological applications:
- Cardiovascular Health : Its antiplatelet and anti-inflammatory properties suggest potential use in preventing cardiovascular diseases.
- Anti-cancer Research : The antioxidant properties may also position this compound as a compound of interest in cancer research .
- Anti-microbial Activity : Preliminary studies indicate that it may have antimicrobial effects, opening avenues for developing new antimicrobial agents .
Analytical Methods for Detection
The development of analytical methods such as high-performance liquid chromatography (HPLC) has enhanced the ability to quantify this compound in plant extracts accurately. These methods are crucial for pharmacological research and quality control in herbal medicine applications .
Mecanismo De Acción
Frangulin B exerts its effects through various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by decreasing mitochondrial transmembrane potential and upregulating apoptosis factors. The compound also inhibits collagen-induced platelet aggregation and adhesion, which is beneficial in preventing thrombosis .
Comparación Con Compuestos Similares
Frangulin A: Another anthraquinone glycoside with similar laxative and bioactive properties.
Emodin: A related anthraquinone compound with significant antitumor activity.
Chrysophanol: Known for its antibacterial and antifungal properties.
Uniqueness of Frangulin B: this compound is unique due to its specific glycoside structure, which enhances its solubility and bioavailability compared to other anthraquinone derivatives. This structural uniqueness contributes to its higher efficacy in various biological activities .
Actividad Biológica
Frangulin B, a bioactive compound derived from the bark of the Rhamnus species, particularly Rhamnus frangula and Rhamnus formosana, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound is classified as a hydroxyanthraquinone with the chemical formula and is known for its potential therapeutic properties. Its structure contributes to its biological effects, which include anti-inflammatory, antiplatelet, and antimicrobial activities.
Antiplatelet Activity
This compound has been identified as an antagonist of collagen-induced platelet aggregation. Research indicates that it inhibits collagen-induced aggregation and ATP release in rabbit platelets in a concentration-dependent manner. Notably, it does not affect platelet aggregation induced by other agents such as arachidonic acid, ADP, or thrombin. This selectivity suggests that this compound may act on specific collagen receptors on platelet membranes .
Table 1: Effects of this compound on Platelet Aggregation
Agent Inducing Aggregation | Effect of this compound |
---|---|
Collagen | Inhibition |
Arachidonic Acid | No effect |
ADP | No effect |
Thrombin | No effect |
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the formation of TNF-alpha in LPS/IFN-gamma-stimulated murine microglial cell lines. This action indicates its potential role in modulating inflammatory responses in various conditions .
In vitro studies have demonstrated that this compound can suppress the release of chemical mediators from mast cells, neutrophils, and macrophages, further supporting its anti-inflammatory potential .
Antimicrobial Activity
Research has indicated that extracts containing this compound possess antimicrobial properties against various bacterial strains. A study highlighted that extracts from Rhamnus alnus showed effectiveness against Pseudomonas fluorescens and other bacterial strains without adversely affecting probiotic bacteria like Lactobacillus species .
Table 2: Antimicrobial Activity of this compound Extracts
Bacterial Strain | Effect of Extracts |
---|---|
Pseudomonas fluorescens | Inhibition |
Lactobacillus rhamnosus | No adverse effects |
Clinical Study on Efficacy in Constipation
A clinical study evaluated the efficacy of a product containing this compound (Laxariston) in treating constipation. The study involved 61 inpatients and 33 outpatients, revealing that 77.2% of patients experienced very good efficacy within two days of treatment. Adverse reactions were minimal, indicating a favorable safety profile .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Platelet Aggregation : By inhibiting thromboxane B2 formation and reducing inositol phosphate levels triggered by collagen, this compound effectively disrupts platelet activation pathways.
- Anti-inflammatory Pathways : The inhibition of TNF-alpha suggests that this compound may interfere with signaling pathways involved in inflammation.
- Antimicrobial Effects : The extracts' ability to modulate membrane permeability may enhance the efficacy of other bioactive compounds against bacterial strains.
Propiedades
IUPAC Name |
3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQMIFRODRFTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(CO4)(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14101-04-3 | |
Record name | Frangulin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14101-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Frangulin B?
A1: this compound acts as a selective antagonist of the collagen receptor in platelet membranes [, , ]. It inhibits collagen-induced platelet aggregation, ATP release, and thromboxane B2 formation without affecting the actions of other platelet activators like arachidonic acid, ADP, PAF, or thrombin []. This suggests that this compound specifically targets the collagen-binding site on platelets, preventing the cascade of events leading to platelet activation and aggregation.
Q2: What is the structural characterization of this compound?
A2: this compound is an anthraquinone glycoside. Its structure consists of emodin (1,3,8-trihydroxy-6-methylanthraquinone) as the aglycone and a D-apiofuranose sugar moiety attached at the 6-position [, , ]. Unfortunately, the provided abstracts do not contain specific spectroscopic data for this compound.
Q3: What are the in vitro and in vivo effects of this compound?
A3: In vitro, this compound demonstrates potent anti-inflammatory effects by inhibiting the release of inflammatory mediators from various immune cells []. It effectively suppresses the release of beta-glucuronidase and lysozyme from neutrophils, as well as superoxide anion formation []. Moreover, this compound significantly reduces TNF-alpha production in LPS-stimulated macrophages and microglial cells []. While the abstracts mention antiplatelet effects [, ], they do not provide specific in vivo data.
Q4: Are there any known structure-activity relationship (SAR) studies for this compound or its analogs?
A4: Although not specifically focusing on this compound, research has explored the SAR of various 1,3-dihydroxy-9,10-anthraquinone derivatives, revealing that structural modifications can significantly influence their cytotoxic activity []. These findings highlight the potential for designing more potent and selective anthraquinone-based therapeutics.
Q5: What are the potential applications of this compound based on its pharmacological profile?
A5: Based on its in vitro anti-inflammatory and antiplatelet properties, this compound holds potential for development as a therapeutic agent for conditions involving excessive platelet aggregation and inflammation [, ]. Further research is needed to evaluate its efficacy in vivo and explore its potential in specific disease models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.